3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride
Overview
Description
3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO3S and a molecular weight of 259.71 g/mol . It is a derivative of indoline, a bicyclic heterocycle that is widely used in organic synthesis. This compound is primarily used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride typically involves the reaction of indoline derivatives with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: Indoline derivative
Reagent: Chlorosulfonic acid (ClSO3H)
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride involves its ability to react with nucleophiles, forming stable sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride can be compared with other indoline derivatives, such as:
Indoline-2-one: A precursor in the synthesis of this compound.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Oxindole sulfonamide derivatives:
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives.
Properties
IUPAC Name |
3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c1-10(2)7-5-6(16(11,14)15)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQGKDCXTIYZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184398 | |
Record name | 2,3-Dihydro-3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801184398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131880-56-3 | |
Record name | 2,3-Dihydro-3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131880-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801184398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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